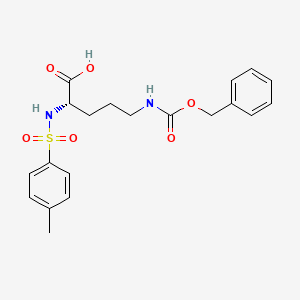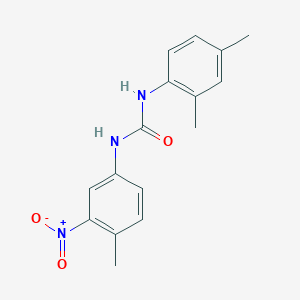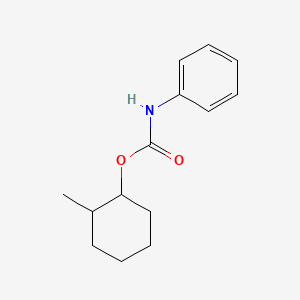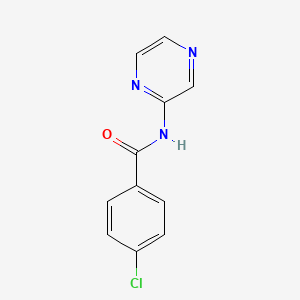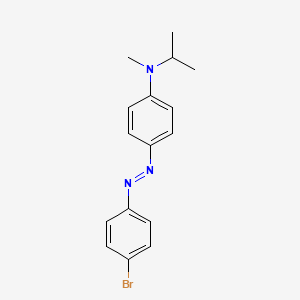
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline typically involves the diazotization of 4-bromoaniline followed by coupling with N-isopropyl-N-methylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-isopropyl-N-methylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Scientific Research Applications
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other azo compounds and dyes.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkage.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline involves its interaction with biological molecules through its azo linkage and bromophenyl group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with cellular components and exert various effects. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
DNA Interaction: The aromatic amines formed upon reduction can intercalate with DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenylazo)-N,N-dimethylaniline: Similar structure but with two methyl groups instead of isopropyl and methyl groups.
4-(4-Chlorophenylazo)-N-isopropyl-N-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromophenylazo)-N-isopropyl-N-methylaniline is unique due to its specific combination of bromophenyl and azo groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
196082-83-4 |
|---|---|
Molecular Formula |
C16H18BrN3 |
Molecular Weight |
332.24 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C16H18BrN3/c1-12(2)20(3)16-10-8-15(9-11-16)19-18-14-6-4-13(17)5-7-14/h4-12H,1-3H3 |
InChI Key |
ZIVLTYFCTSNGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



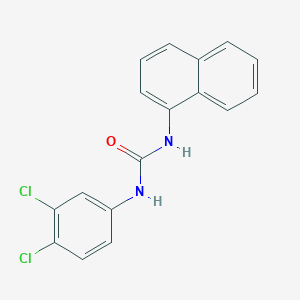


![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

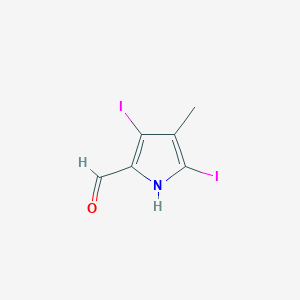
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
